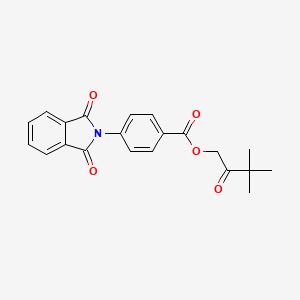![molecular formula C17H19BrN2O5S B3552458 N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552458.png)
N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
説明
N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as BDDCS Class 3 compound, is a small molecule that has been studied for its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various signaling pathways.
作用機序
N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a selective inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that is involved in various signaling pathways, including the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. GSK-3 also regulates the activity of various transcription factors, including c-Jun, c-Myc, and NF-κB. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin pathway and the inhibition of transcription factors, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits GSK-3 activity and activates the Wnt/β-catenin pathway, resulting in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory genes. In vivo studies have demonstrated that the compound has neuroprotective effects in animal models of Alzheimer's disease and anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several advantages and limitations for lab experiments. One advantage is that the compound is a selective inhibitor of GSK-3, which allows for the specific modulation of GSK-3 activity without affecting other kinases. Another advantage is that the compound has been shown to have various therapeutic applications, which makes it a potential lead compound for drug development. However, one limitation is that the compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. Another limitation is that the compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One direction is to further investigate the therapeutic applications of the compound in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Another direction is to develop more potent and selective inhibitors of GSK-3 based on the structure of this compound. In addition, further studies are needed to elucidate the mechanism of action of the compound and its effects on various cellular processes. Finally, clinical studies are needed to evaluate the safety and efficacy of the compound in humans.
科学的研究の応用
N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit GSK-3, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. GSK-3 has been implicated in the pathogenesis of Alzheimer's disease and bipolar disorder, and inhibition of GSK-3 has been proposed as a potential therapeutic strategy for these diseases. In addition, GSK-3 has also been shown to play a role in the development and progression of cancer, and inhibition of GSK-3 has been investigated as a potential anti-cancer therapy.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5S/c1-20(11-17(21)19-13-6-4-12(18)5-7-13)26(22,23)14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAXNJADLPNRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isobutyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552385.png)
![2-(3-methoxyphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552393.png)
![3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide](/img/structure/B3552400.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3552409.png)
![N-(3,5-dichlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3552417.png)
![N-2-biphenylyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3552432.png)
![2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3552434.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552438.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B3552453.png)
![N-(4-bromophenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3552467.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552473.png)
![N-(2-chlorobenzyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3552477.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3552482.png)